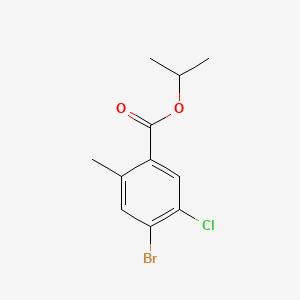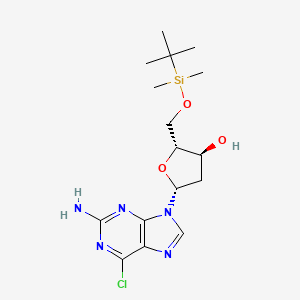
3-Nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime is a chemical compound with the molecular formula C11H13N3O3 It is a derivative of benzaldehyde, featuring a nitro group at the third position and a pyrrolidinyl group at the fourth position, with an oxime functional group attached to the aldehyde carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime typically involves the following steps:
Nitration: The starting material, 4-pyrrolidin-1-ylbenzaldehyde, undergoes nitration to introduce the nitro group at the third position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Oximation: The nitrated product is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative.
Industrial Production Methods
While specific industrial production methods for 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 3-amino-4-pyrrolidin-1-ylbenzaldehyde oxime.
Substitution: Various substituted oxime derivatives depending on the nucleophile used.
Oxidation: 3-nitro-4-pyrrolidin-1-ylbenzoic acid.
Aplicaciones Científicas De Investigación
3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime depends on its specific application. In biological systems, the compound may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions or other biomolecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-nitrobenzaldehyde
- 4-pyrrolidin-1-ylbenzaldehyde
- 3-nitro-4-pyrrolidin-1-ylbenzoic acid
Uniqueness
3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both a nitro group and an oxime group allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C11H13N3O3 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
(NZ)-N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2/b12-8- |
Clave InChI |
MNAFCQXXESLFJC-WQLSENKSSA-N |
SMILES isomérico |
C1CCN(C1)C2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-] |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)





![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)

![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)

![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)



